molecular formula C10H6BrF2NO B11851533 2-(Bromodifluoromethyl)quinolin-8-ol

2-(Bromodifluoromethyl)quinolin-8-ol

Cat. No.: B11851533
M. Wt: 274.06 g/mol
InChI Key: RBXUSINCLHVCLS-UHFFFAOYSA-N
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Description

2-(Bromodifluoromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of bromodifluoromethyl and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(Bromodifluoromethyl)quinolin-8-ol involves several steps, typically starting with the preparation of quinolin-8-ol. One common method includes the lithiation of 2-methyl-8-methoxyquinoline followed by the addition of bromodifluoromethyl groups . The reaction conditions often involve the use of strong bases like lithium diisopropylamide (LDA) and subsequent treatment with bromodifluoromethyl reagents. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2-(Bromodifluoromethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Bromodifluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromodifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, increasing its efficacy as an inhibitor .

Comparison with Similar Compounds

2-(Bromodifluoromethyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]quinolin-8-ol

InChI

InChI=1S/C10H6BrF2NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H

InChI Key

RBXUSINCLHVCLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)Br

Origin of Product

United States

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